5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde
Overview
Description
5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde typically involves cyclization, ring annulation, and cycloaddition reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrazine with an aldehyde derivative under acidic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid.
Reduction: 5H-Pyrrolo[2,3-b]pyrazine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde involves its interaction with molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site or allosteric sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation, making it a potential therapeutic agent for cancer .
Comparison with Similar Compounds
5H-Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[3,2-c]pyrazine: Known for its anti-inflammatory and antioxidant properties.
Uniqueness: 5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde is unique due to its potent kinase inhibitory activity, which is not as pronounced in other pyrrolopyrazine derivatives. This makes it a valuable compound for targeted cancer therapies .
Properties
IUPAC Name |
5H-pyrrolo[2,3-b]pyrazine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-4-5-3-6-7(10-5)9-2-1-8-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMGYURSSSWECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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